
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a difluorobenzylidene group attached to a sulfinamide moiety, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3,4-difluorobenzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The difluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzylidene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism by which (R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
3,4-Difluorobenzylidene curcumin: A fluorinated curcumin analogue with improved bioavailability and anticancer activity.
Thiosemicarbazone derivatives: Known for their excellent biological activity, especially antitumor properties.
Uniqueness
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of a difluorobenzylidene group with a sulfinamide moiety sets it apart from other fluorinated compounds.
属性
分子式 |
C11H13F2NOS |
|---|---|
分子量 |
245.29 g/mol |
IUPAC 名称 |
(R)-N-[(3,4-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H13F2NOS/c1-11(2,3)16(15)14-7-8-4-5-9(12)10(13)6-8/h4-7H,1-3H3/t16-/m1/s1 |
InChI 键 |
VAHOEOASMIVXLQ-MRXNPFEDSA-N |
手性 SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)F)F |
规范 SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




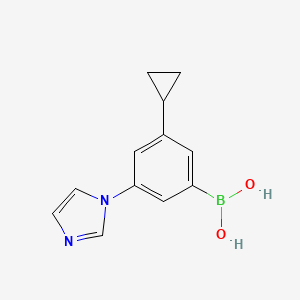
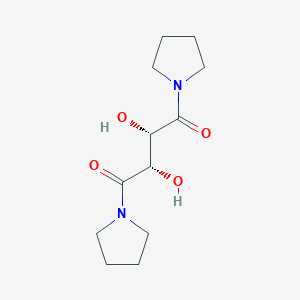
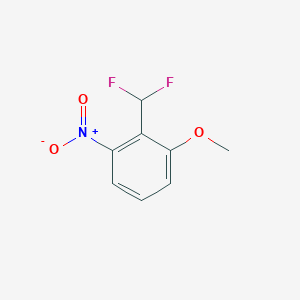



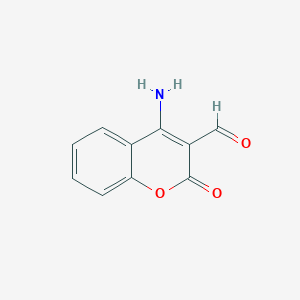

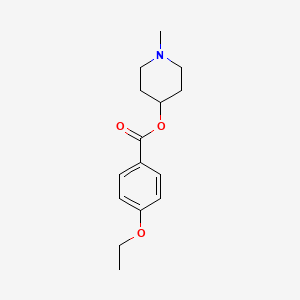
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)
